2,5-Dichlorophenylzinc iodide
Overview
Description
2,5-Dichlorophenylzinc iodide: is an organozinc compound with the molecular formula Cl₂C₆H₂ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,5-dichloroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2,5-Dichloroiodobenzene+Zinc→2,5-Dichlorophenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dichlorophenylzinc iodide can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of palladium or nickel catalysts to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and solvents like THF.
Conditions: Reactions are typically carried out under inert atmosphere at controlled temperatures to prevent side reactions and degradation of the organozinc compound.
Major Products:
Scientific Research Applications
2,5-Dichlorophenylzinc iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.
Medicine: It is indirectly used in medicinal chemistry for the synthesis of drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenylzinc iodide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst, forming a metal-halide complex.
Transmetalation: The this compound transfers its phenyl group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired biaryl product and regenerating the catalyst.
This mechanism highlights the role of this compound as a nucleophilic reagent that facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Chlorophenylzinc iodide
- 4-Chlorophenylzinc iodide
- 2-Fluorophenylzinc iodide
Comparison:
- Reactivity: 2,5-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms, which can influence its reactivity and selectivity in cross-coupling reactions.
- Applications: While similar compounds like 2-chlorophenylzinc iodide and 4-chlorophenylzinc iodide are also used in cross-coupling reactions, the specific substitution pattern in this compound can lead to different reactivity and product outcomes.
- Uniqueness: The presence of two chlorine atoms in the ortho and para positions makes this compound particularly useful for synthesizing compounds with specific substitution patterns .
Properties
IUPAC Name |
1,4-dichlorobenzene-6-ide;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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